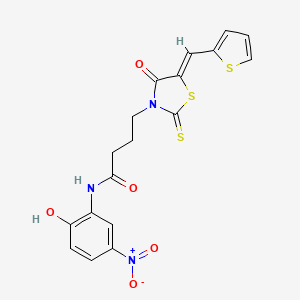
MFCD02330914
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02330914 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. It is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02330914 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product formation through [specific reaction].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized conditions to maximize yield and minimize costs. The process often involves:
Bulk synthesis: Using large quantities of starting materials.
Purification: Employing techniques such as distillation or crystallization.
Quality control: Ensuring the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD02330914 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Reduced by [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents].
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidation: Requires [oxidizing agent] under [conditions].
Reduction: Involves [reducing agent] at [temperature and pressure].
Substitution: Uses [substituting reagent] in [solvent] at [temperature].
Major Products
The major products formed from these reactions include [specific compounds], which are valuable in various applications.
Scientific Research Applications
MFCD02330914 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which MFCD02330914 exerts its effects involves interactions with specific molecular targets and pathways. It acts by:
Binding to [specific target]: This interaction leads to [specific effect].
Modulating [specific pathway]: Resulting in [specific outcome].
Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S3/c22-14-6-5-11(21(25)26)9-13(14)19-16(23)4-1-7-20-17(24)15(29-18(20)27)10-12-3-2-8-28-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,19,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASQJKRDMQTYOT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














